molecular formula C28H27NO4 B13469234 1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate CAS No. 439811-15-1

1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate

Cat. No.: B13469234
CAS No.: 439811-15-1
M. Wt: 441.5 g/mol
InChI Key: RNJNUNAKJMDTEW-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate is a complex organic compound with a unique structure that combines a fluorenylmethyl group, a carboxyphenylmethyl group, and a piperidinecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl and carboxyphenylmethyl intermediates. These intermediates are then reacted with piperidinecarboxylate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required .

Properties

CAS No.

439811-15-1

Molecular Formula

C28H27NO4

Molecular Weight

441.5 g/mol

IUPAC Name

4-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]benzoic acid

InChI

InChI=1S/C28H27NO4/c30-27(31)21-11-9-19(10-12-21)17-20-13-15-29(16-14-20)28(32)33-18-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-12,20,26H,13-18H2,(H,30,31)

InChI Key

RNJNUNAKJMDTEW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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